9-Benzylfluorene
Overview
Description
9-Benzylfluorene is an organic compound with the chemical formula C20H16. It is a derivative of fluorene, where a benzyl group is attached to the ninth position of the fluorene ring. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Benzylfluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with benzyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps such as recrystallization or column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 9-Benzylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
9-Benzylfluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in studying biological processes due to its fluorescent properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of materials for electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices
Mechanism of Action
The mechanism of action of 9-Benzylfluorene involves its interaction with various molecular targets. In chemical reactions, it often acts as a nucleophile, participating in reactions that form new carbon-carbon bonds. Its aromatic structure allows it to engage in π-π interactions, which are crucial in many of its applications, particularly in materials science .
Comparison with Similar Compounds
9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis.
9-Fluorenylbenzene: Another derivative of fluorene with different substituents.
9-Phenylfluorene: Similar structure but with a phenyl group instead of a benzyl group
Uniqueness: 9-Benzylfluorene is unique due to its specific benzyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
9-benzyl-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166224 | |
Record name | 9-Benzylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-46-9 | |
Record name | 9-Benzylfluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Benzylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do benzyl radicals interact with fluorene and what are the products formed?
A2: Benzyl radicals, generated from dibenzylmercury, react with fluorene through a homolytic substitution mechanism []. This reaction leads to the formation of three main products: 9-benzylfluorene, 9,9-dibenzylfluorene, and 9,9′-bifluorenyl []. The formation of multiple products suggests a complex reaction pathway involving radical intermediates and potential further reactions with fluorene or other radical species.
Q2: What spectroscopic techniques are used to characterize this compound?
A3: Both elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized this compound []. Elemental analysis verifies the carbon and hydrogen content, while NMR provides structural information by analyzing the magnetic properties of atomic nuclei.
Q3: What is a potential application of this compound in polymer chemistry?
A4: Research indicates that this compound can serve as a monomer in the electrochemical synthesis of poly(this compound) []. Although the abstract doesn't provide details about the polymer's properties or potential applications, this finding suggests that this compound could be a valuable precursor for developing novel polymeric materials.
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